(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide
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Overview
Description
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both hydrazinyl and hydroxy functional groups, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the enantioselective introduction of amino and hydroxy groups to a suitable precursor. . The reaction conditions often require the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yielding reactions such as the Horner–Wadsworth–Emmons reaction to introduce the necessary functional groups . The scalability of these methods is crucial for producing the compound in large quantities for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The hydrazinyl group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the hydrazinyl group would produce an amine .
Scientific Research Applications
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical reactions, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxybutanamide
- (2S,3R)-3-Hydrazinyl-2-hydroxybutanoic acid
- (2S,3R)-3-Methylglutamate
Uniqueness
What sets (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide apart from similar compounds is its combination of the benzyl, hydrazinyl, and hydroxy functional groups.
Properties
CAS No. |
917875-32-2 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10+/m1/s1 |
InChI Key |
YNLHOBFZMMBGNA-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)NN |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)NN |
Origin of Product |
United States |
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